molecular formula C12H13Br B12103497 2-Bromo-1,3-di(prop-1-en-2-yl)benzene

2-Bromo-1,3-di(prop-1-en-2-yl)benzene

Cat. No.: B12103497
M. Wt: 237.13 g/mol
InChI Key: DZDBYYPGQKUJIM-UHFFFAOYSA-N
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Description

2-Bromo-1,3-di(prop-1-en-2-yl)benzene is an organic compound with the molecular formula C12H13Br It is a derivative of benzene, where two prop-1-en-2-yl groups and one bromine atom are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-di(prop-1-en-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-di(prop-1-en-2-yl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the formation of the bromonium ion, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-di(prop-1-en-2-yl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The prop-1-en-2-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 1,3-di(prop-1-en-2-yl)benzene by removing the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1,3-di(prop-1-en-2-yl)benzene when using hydroxide ions.

    Oxidation: Products include 2-bromo-1,3-di(prop-1-en-2-yl)benzaldehyde or 2-bromo-1,3-di(prop-1-en-2-yl)benzoic acid.

    Reduction: The major product is 1,3-di(prop-1-en-2-yl)benzene.

Scientific Research Applications

2-Bromo-1,3-di(prop-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving brominated aromatic compounds.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-1,3-di(prop-1-en-2-yl)benzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, making it less reactive compared to unsubstituted benzene. The prop-1-en-2-yl groups can undergo various transformations, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(prop-1-en-2-yl)benzene
  • 1-Bromo-3-(prop-1-en-2-yl)benzene
  • 1-Bromo-4-(prop-1-en-2-yl)benzene

Uniqueness

The specific positioning of these groups on the benzene ring also influences the compound’s chemical behavior and properties .

Properties

Molecular Formula

C12H13Br

Molecular Weight

237.13 g/mol

IUPAC Name

2-bromo-1,3-bis(prop-1-en-2-yl)benzene

InChI

InChI=1S/C12H13Br/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-7H,1,3H2,2,4H3

InChI Key

DZDBYYPGQKUJIM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C(=CC=C1)C(=C)C)Br

Origin of Product

United States

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